molecular formula C13H9BrCl2MgO B14880571 3-(2,6-Dichlorophenoxymethyl)phenylmagnesium bromide

3-(2,6-Dichlorophenoxymethyl)phenylmagnesium bromide

Cat. No.: B14880571
M. Wt: 356.3 g/mol
InChI Key: HAQOWVQSUIKUDG-UHFFFAOYSA-M
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Description

3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,6-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of dry THF. The reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it .

Industrial Production Methods

Industrial production of Grignard reagents typically involves large-scale reactors where the brominated precursor and magnesium are combined under controlled conditions. The process ensures the exclusion of moisture and oxygen to maintain the reactivity of the Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this Grignard reagent include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous THF at low temperatures to control the reactivity and yield of the desired products .

Major Products Formed

The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the carbonyl compound used in the reaction .

Scientific Research Applications

3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 3-Chlorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

3-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of the dichlorophenoxy group, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in synthesizing compounds that require precise functional group placement.

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;1,3-dichloro-2-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

HAQOWVQSUIKUDG-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)COC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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